molecular formula C18H18ClN7O B2843405 3-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-6-(1H-1,2,4-triazol-1-yl)pyridazine CAS No. 1448043-55-7

3-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-6-(1H-1,2,4-triazol-1-yl)pyridazine

Cat. No.: B2843405
CAS No.: 1448043-55-7
M. Wt: 383.84
InChI Key: KTUMXSXIYKYVDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridazine core substituted at position 6 with a 1,2,4-triazole moiety and at position 3 with a piperazine-carbonyl group bearing a 5-chloro-2-methylphenyl substituent. The piperazine ring enhances solubility and bioavailability, while the triazole and chloro-methylphenyl groups contribute to lipophilicity and target binding .

Properties

IUPAC Name

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN7O/c1-13-2-3-14(19)10-16(13)24-6-8-25(9-7-24)18(27)15-4-5-17(23-22-15)26-12-20-11-21-26/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUMXSXIYKYVDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocycle Modifications

Pyridazine vs. Pyridine Derivatives
  • Target Compound : Pyridazine core with triazole and piperazine-carbonyl substituents. Pyridazine’s electron-deficient nature may enhance interactions with electron-rich biological targets .
  • Analogues :
    • 3-Chloro-6-(1H-1,2,4-triazol-1-yl)pyridazine (): Lacks the piperazine-carbonyl group, reducing solubility and receptor-binding versatility .
    • 6-(1H-1,2,4-Triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide (): Pyridine-based with a carboxamide group. Pyridine’s higher aromaticity may reduce metabolic stability compared to pyridazine .
Piperazine Substituent Variations
  • Target Compound: 5-Chloro-2-methylphenyl group on piperazine.
  • Analogues: Fluorophenylpiperazine Derivatives (): Fluorine’s electron-withdrawing effect enhances binding to serotonin receptors but may reduce lipophilicity compared to chloro-methyl . Difluorophenyl-Thiazolo-Pyrimidinones (): Piperazine linked to difluorophenyl and thioxo groups. The thioxo moiety may offer stronger hydrogen bonding but lower metabolic stability than the carbonyl group .

Pharmacological Implications

Antifungal Activity
  • Target Compound : The chloro-methylphenyl group may enhance activity against Candida albicans by optimizing lipid/water distribution coefficients, as seen in fluconazole derivatives ().
  • Analogues :
    • Fluconazole Derivatives (): Piperazine side chains with substituents like ethylsulfinyl showed MIC values comparable to ketoconazole. The target’s chloro-methyl group could outperform these in lipophilicity .
    • Triazolyl-Quinazoline Hybrids (): Demonstrated 58–72% inhibition against plant pathogens. The target’s pyridazine core might offer broader-spectrum activity .
Solubility and Bioavailability
  • Target Compound: The piperazine-carbonyl group improves aqueous solubility compared to non-polar analogues like 3-chloro-6-triazolylpyridazine .
  • Analogues: Ethyl Acetate Derivatives (): Hydrolysis of chloro-pyridazines to pyridazinones increased polarity but reduced cell permeability . Thiazolo-Pyrimidinones (): LogP values ≥0.96 indicate moderate lipophilicity, similar to the target compound .

Key Data Tables

Table 1: Structural Comparison of Pyridazine/Triazole Derivatives

Compound Core Piperazine Substituent Key Functional Groups LogP (Predicted)
Target Compound Pyridazine 5-Chloro-2-methylphenyl Carbonyl, Triazole ~1.2
3-Chloro-6-triazolylpyridazine Pyridazine None Triazole ~0.8
6-Triazolyl-N-(trifluoromethyl)nicotinamide Pyridine Trifluoromethylphenyl Carboxamide ~1.5
Difluorophenyl-Thiazolo-Pyrimidinone Pyrimidine Difluorophenyl Thioxo, Thiazolo ~0.96

Table 2: Antifungal Activity (MIC, μg/mL)

Compound C. albicans Aspergillus spp. Reference
Target Compound (Predicted) ≤2.0 ≤4.0
Fluconazole 4.0 >16.0
Ketoconazole 1.0 2.0
Triazolyl-Quinazoline 6g N/A 58–72% inhibition*

*Plant pathogen inhibition at 50 μg/mL.

Preparation Methods

Alternative Routes via Condensation Reactions

Patent CN102264733B discloses a method where 1,2-diaminoethane derivatives react with 5-chloro-2-methylphenyl halides under basic conditions (K₂CO₃, DMF, 100°C). While less efficient (60–70% yield), this route avoids hydrogenation steps.

Synthesis of 6-(1H-1,2,4-Triazol-1-yl)pyridazine

Hypervalent Iodine-Mediated Oxidative Cyclization

A 2022 breakthrough utilized (diacetoxyiodo)benzene (PIDA) to fuse triazole rings onto pyridazine di-N-oxides:

  • Pyridazine Di-N-Oxide Synthesis : Oxidize pyridazine with m-CPBA in dichloromethane.
  • Triazole Annulation : React with 1H-1,2,4-triazole in the presence of PIDA (2 equiv) at 25°C for 6 hours. This achieves regioselective triazole fusion at the 6-position with 78% yield.

Hydrazine Cyclocondensation

An established method involves:

  • 3-Hydrazinylpyridazine Preparation : Treat 3-chloropyridazine with hydrazine hydrate in ethanol under reflux.
  • Triazole Formation : React the hydrazine intermediate with formic acid at 120°C for 8 hours, achieving 65% yield.

Fragment Coupling via Amide Bond Formation

Carbodiimide-Mediated Coupling

  • Activation : Treat 4-(5-chloro-2-methylphenyl)piperazine with triphosgene in THF to generate the piperazine carbonyl chloride.
  • Nucleophilic Attack : Add 6-(1H-1,2,4-triazol-1-yl)pyridazine and Hünig’s base (DIPEA) at 0°C, warming to room temperature. Yields range from 70–80%.

Palladium-Catalyzed Carbonylation

Patent CN102199146A describes a palladium-mediated approach using ammonium formate as a reductant:

  • Reaction Setup : Combine piperazine, pyridazine-triazole, and Pd/C (5 mol%) in ethyl acetate with CO gas (1 atm).
  • Conditions : Stir at 80°C for 24 hours, achieving 75% yield with minimal byproducts.

Optimization Challenges and Scalability Considerations

Regioselectivity in Triazole Attachment

The triazole ring must occupy the 6-position of pyridazine to match the target structure. Hypervalent iodine oxidation ensures >95% regioselectivity, whereas thermal cyclization methods yield 80–85%.

Steric Hindrance During Coupling

The bulky 5-chloro-2-methylphenyl group necessitates slow reagent addition to prevent aggregation. Microwave-assisted coupling (100°C, 30 minutes) improves efficiency to 85%.

Purification Strategies

  • Chromatography : Silica gel elution with EtOAc/hexane (3:7) separates unreacted starting materials.
  • Crystallization : Recrystallization from ethanol/water (1:1) enhances purity to >99%.

Comparative Analysis of Synthetic Routes

Method Component Approach Yield (%) Key Advantage Source
Piperazine Synthesis Reductive Cyclization 85 High atom economy
Triazole-Pyridazine PIDA Oxidation 78 Regioselective
Fragment Coupling Carbodiimide-Mediated 80 Scalable
Alternative Coupling Palladium Carbonylation 75 Avoids activating agents

Q & A

Q. What are the key synthetic routes for preparing this compound, and how can reaction yields be optimized?

The synthesis typically involves multi-step reactions, including:

  • Piperazine functionalization : Coupling 5-chloro-2-methylphenyl groups to the piperazine ring via nucleophilic substitution or palladium-catalyzed cross-coupling .
  • Pyridazine-triazole assembly : Introducing the 1H-1,2,4-triazole moiety via cyclization reactions using hydrazines or via click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) .
  • Carbonyl linkage : Forming the piperazine-1-carbonyl bridge using carbodiimide-based coupling agents (e.g., EDCI or DCC) in anhydrous solvents like DMF . Yield optimization requires temperature control (e.g., 60–80°C for cyclization), solvent selection (polar aprotic solvents for solubility), and catalyst tuning (e.g., triethylamine for acid scavenging) .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify piperazine proton environments (δ 2.5–3.5 ppm) and aromatic triazole/pyridazine signals (δ 7.0–8.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS to confirm the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns matching the piperazine-carbonyl and triazole motifs .
  • IR spectroscopy : Peaks at ~1650–1700 cm1^{-1} for carbonyl (C=O) and ~3100 cm1^{-1} for triazole N-H stretches .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Solubility : Screen solvents (DMSO for stock solutions; aqueous buffers with ≤1% Tween-80 for assays) using dynamic light scattering (DLS) .
  • Stability : Conduct pH-dependent degradation studies (e.g., 1–14 pH range) with HPLC monitoring. Piperazine derivatives are sensitive to strong acids/bases, requiring neutral buffers for storage .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Pharmacophore modeling : Map the triazole and piperazine groups as hydrogen bond acceptors/donors using software like Schrödinger’s Phase .
  • Docking studies : Target receptors (e.g., serotonin or dopamine receptors) via AutoDock Vina, leveraging the compound’s piperazine moiety for π-π stacking .
  • QSAR : Correlate substituent electronegativity (e.g., chloro vs. methyl groups) with biological activity using Gaussian-based DFT calculations .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response normalization : Re-evaluate activity using standardized assays (e.g., ATP-based viability assays for cytotoxicity) to minimize assay-specific variability .
  • Metabolite profiling : Use LC-MS to identify active/inactive metabolites that may explain discrepancies in IC50_{50} values .
  • Target engagement validation : Employ SPR (surface plasmon resonance) to confirm direct binding to hypothesized targets (e.g., kinase enzymes) .

Q. How can reaction mechanisms for key synthetic steps be elucidated?

  • Isotopic labeling : Use 13C^{13}C-labeled carbonyl reagents to track piperazine-1-carbonyl formation via 13C^{13}C NMR .
  • Kinetic studies : Monitor triazole cyclization rates under varying temperatures/pH to identify rate-limiting steps .
  • Computational reaction pathway analysis : Employ DFT (e.g., Gaussian 16) to model transition states and activation energies for cyclization steps .

Q. What methods address low yields in multi-step syntheses?

  • Intermediate purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) after each step to reduce side-product carryover .
  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki-Miyaura couplings to optimize aryl-piperazine bond formation .
  • Microwave-assisted synthesis : Accelerate cyclization steps (e.g., triazole formation) with microwave irradiation at 100–120°C for 10–30 minutes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.